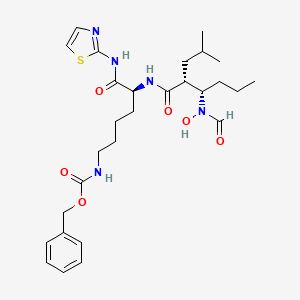

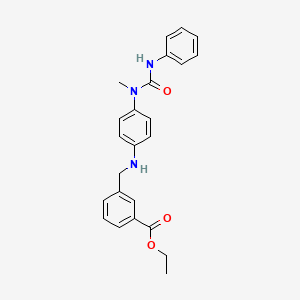

![molecular formula C18H25F3N4O3 B560552 (S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

作用机制

Vps34-IN-2 通过选择性抑制 Vps34 的脂质激酶活性发挥作用。这种抑制会破坏磷脂酰肌醇 3-磷酸 (PI3P) 的产生,PI3P 是一种对多种细胞过程必不可少的脂质分子,包括自噬和内吞作用。 Vps34-IN-2 对 Vps34 的抑制会影响自噬体和内体的形成,导致原本会降解的细胞成分积累 .

生化分析

Biochemical Properties

Vps34-IN-2 interacts with the enzyme Vps34, inhibiting its activity . Vps34 phosphorylates phosphatidylinositol at endosomal membranes to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), which regulates membrane trafficking processes . The inhibition of Vps34 by Vps34-IN-2 disrupts these processes, affecting the recruitment of proteins possessing PtdIns(3)P-binding PX (phox homology) and FYVE domains .

Cellular Effects

Vps34-IN-2 has significant effects on various types of cells and cellular processes. By inhibiting Vps34, it disrupts autophagosome formation and maturation, thereby suppressing autophagy . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Vps34-IN-2 involves its binding to Vps34, inhibiting its enzymatic activity . This prevents Vps34 from phosphorylating phosphatidylinositol to generate PtdIns(3)P . The reduction in PtdIns(3)P levels disrupts the recruitment of PtdIns(3)P-binding proteins, affecting processes such as autophagy and endocytic trafficking .

Temporal Effects in Laboratory Settings

The effects of Vps34-IN-2 on cellular function can change over time in laboratory settings. For instance, under ER and proteotoxic stresses, the action of Vps34-IN-2 on Vps34 is attenuated, thereby elevating autophagy activity to facilitate proteostasis, ER quality control, and cell survival .

Metabolic Pathways

Vps34-IN-2 is involved in the metabolic pathway of phosphoinositide 3-kinase. By inhibiting Vps34, it affects the production of PtdIns(3)P, a key component of this pathway .

Subcellular Localization

The subcellular localization of Vps34-IN-2 is likely to be wherever its target, Vps34, is found. Given that Vps34 is known to localize to endosomal membranes , it is reasonable to assume that Vps34-IN-2 would also be found in these locations

准备方法

合成路线和反应条件

Vps34-IN-2 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。详细的合成路线和反应条件通常是制药公司和研究机构的专有信息。 一般的合成方法包括使用有机合成技术,如亲核取代反应、缩合反应和色谱分离等纯化方法 .

工业生产方法

Vps34-IN-2 的工业生产可能涉及将实验室合成方法扩大规模,以生产更大数量的化合物。 此过程需要优化反应条件、纯化方法和质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

Vps34-IN-2 主要经历有机化合物典型的反应,包括氧化、还原和取代反应。 这些反应对于改变化合物的结构以增强其作为抑制剂的功效和选择性至关重要 .

常用试剂和条件

涉及 Vps34-IN-2 的反应中使用的常用试剂包括氧化剂、还原剂和亲核试剂。 反应条件,如温度、溶剂和 pH 值,受到严格控制以实现所需的化学转化 .

主要产物

涉及 Vps34-IN-2 的反应形成的主要产物通常是具有修饰的官能团的原始化合物的衍生物。 这些衍生物通常会测试其生物活性以确定最有效和最具选择性的抑制剂 .

科学研究应用

相似化合物的比较

类似化合物

几种化合物在抑制 Vps34 的能力方面与 Vps34-IN-2 相似,包括:

Vps34-IN1: Vps34 的另一种选择性抑制剂,用于类似的研究应用.

PIK-III: Vps34 的强效抑制剂,以其在自噬研究中的功效而闻名.

独特性

Vps34-IN-2 具有很高的效力和对 Vps34 的选择性,在酶促和细胞实验中的 IC50 值分别为 2 nM 和 82 nM . 这种高度选择性使 Vps34-IN-2 成为研究 Vps34 特定功能而不会对其他 PI3K 亚型产生脱靶效应的宝贵工具。

结论

Vps34-IN-2 是一种功能强大且选择性高的 Vps34 抑制剂,在科学研究中具有重要应用。其抑制自噬、病毒复制和癌细胞增殖的能力使其成为各个领域研究人员的宝贵工具。该化合物独特的特性和高度选择性使其区别于其他类似抑制剂,使其成为现代生物医学研究的重要组成部分。

属性

IUPAC Name |

(8S)-2-[(3R)-3-methylmorpholin-4-yl]-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N4O3/c1-11(2)13(26)9-25-14(18(19,20)21)4-5-24-16(27)8-15(22-17(24)25)23-6-7-28-10-12(23)3/h8,11-12,14H,4-7,9-10H2,1-3H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCIAOUZMPREOO-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC(=O)C(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC(=O)C(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can nanoparticles influence the process of autophagy?

A1: Nanoparticles can either promote or inhibit autophagy depending on various factors, including their concentration, material properties, and the cell type they interact with. For instance, the research on Polybutyl cyanoacrylate (PBCA) nanoparticles demonstrated that low concentrations enhanced autophagic cargo flux [], indicating increased autophagic activity. This effect was dependent on specific proteins like Vps34, ULK1/2, and ATG13, which are key regulators of autophagy initiation []. Conversely, high concentrations of PBCA inhibited autophagy by blocking the lipidation of LC3, a protein essential for autophagosome formation [].

Q2: What role does oxidative stress play in nanoparticle-mediated effects on autophagy?

A2: Oxidative stress plays a crucial role in dictating how nanoparticles impact autophagy. Research has shown that PBCA nanoparticles perturb cellular redox homeostasis, meaning they disrupt the balance of oxidants and antioxidants within a cell []. This disruption can either enhance or inhibit autophagy. The study highlighted that the antioxidant N-acetyl cysteine (NAC) could abolish both the autophagy-promoting and inhibiting effects of PBCA, indicating the central role of redox perturbation in these processes []. Similarly, hydrogen peroxide (H2O2), a reactive oxygen species, was shown to induce autophagosome formation and beclin1 aggregation in dopaminergic neuroblastoma cells []. Interestingly, inhibiting Vps34-dependent autophagy in these cells provided protection against H2O2-induced cell death []. This suggests that while autophagy can be activated as a protective response to oxidative stress, excessive or dysregulated autophagy might also contribute to cell death.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

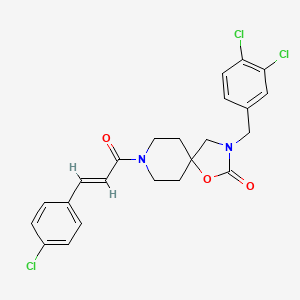

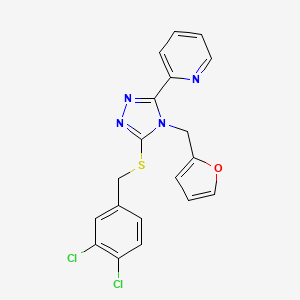

![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)

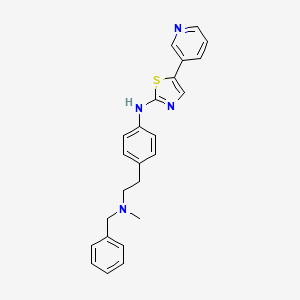

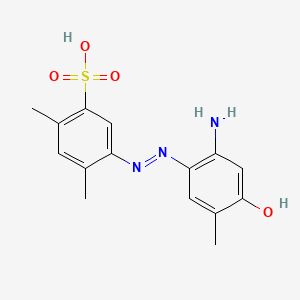

![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)

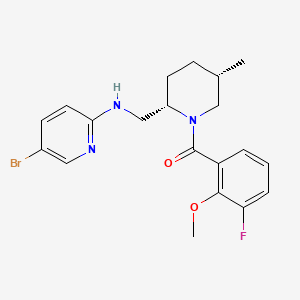

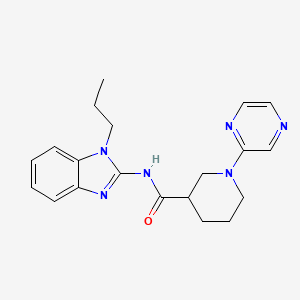

![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)